molecular formula C10H13NO2 B8669446 5-Butanoyl-6-methylpyridin-2(1H)-one CAS No. 88302-14-1

5-Butanoyl-6-methylpyridin-2(1H)-one

Cat. No.: B8669446
CAS No.: 88302-14-1
M. Wt: 179.22 g/mol
InChI Key: MSXMPMNVVDJBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butanoyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

88302-14-1

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-butanoyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C10H13NO2/c1-3-4-9(12)8-5-6-10(13)11-7(8)2/h5-6H,3-4H2,1-2H3,(H,11,13)

InChI Key

MSXMPMNVVDJBHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(NC(=O)C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

C-7. 5-(n-Butanoyl)-6-methyl-2(1H)-pyridinone--A mixture containing 22.2 g of 3-methyl-5-n-propylisoxazole [Kashima et al., Bull. Chem. Soc. Japan 46, 310-313 (1973)], 500 mg of platinum dioxide and 200 ml of ethanol was hydrogenated under catalytic hydrogenation conditions for ninety minutes, the catalyst was filtered off and the filtrate was concentrated on a rotary evaporator to yield 18.5 g of colorless residue which solidified on cooling. The residue containing 2-amino-2-hepten-4-one was dissolved in 50 ml of dimethylformamide and to the solution was added 14.8 g of methyl 2-propynoate. The resulting reaction solution was allowed to stand at ambient temperature for thirty minutes (exothermic) and then refluxed for three and one half hours. The dimethylformamide was removed on a rotary evaporator. The remaining dark brown liquid was heated in an oil bath at 195°-200° C. for four hours, cooled to room temperature, crystallized from isopropyl alcohol and dried at 80°-85° C. to produce, as pale yellow flakes, 9.4 g of 5-(n-butanoyl)-6-methyl-2(1H)-pyridinone, m.p. 167°-168° C.
Name
2-amino-2-hepten-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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